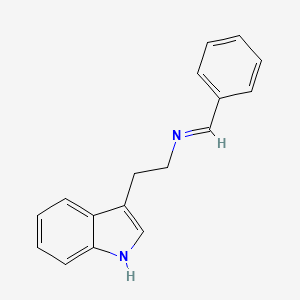

N-Benzylidene-2-(1H-indol-3-yl)ethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H16N2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-1-phenylmethanimine |

InChI |

InChI=1S/C17H16N2/c1-2-6-14(7-3-1)12-18-11-10-15-13-19-17-9-5-4-8-16(15)17/h1-9,12-13,19H,10-11H2 |

InChI Key |

VMEZJYDXUAPIOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=NCCC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzylidene 2 1h Indol 3 Yl Ethanamine and Analogues

Condensation Reactions for Azomethine Linkage Formation

The formation of the imine or azomethine (-C=N-) group is central to the synthesis of N-benzylidene-2-(1H-indol-3-yl)ethanamine. This is typically achieved through the condensation of a primary amine with an aldehyde or ketone.

The most direct route to this compound and its substituted derivatives is the condensation reaction between tryptamine (B22526) and a suitable benzaldehyde (B42025). This reaction involves the nucleophilic attack of the primary amine group of tryptamine on the carbonyl carbon of the benzaldehyde, followed by the elimination of a water molecule to form the stable imine product.

The synthesis can be accomplished by reacting equimolar amounts of tryptamine and a specific benzaldehyde derivative. eares.org For instance, the title compound's analogue, (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine, was synthesized by dissolving tryptamine and 2,4-dichlorobenzaldehyde (B42875) separately in ethanol (B145695), mixing the solutions, and heating them on a water bath for one hour. nih.govresearchgate.net After a few days, crystals of the product were obtained. nih.govresearchgate.net This general methodology is applicable to a wide range of substituted benzaldehydes, allowing for the creation of a library of related Schiff bases. nih.govresearchgate.net

| Amine Reactant | Aldehyde Reactant | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Tryptamine | 2,4-Dichlorobenzaldehyde | Ethanol | Heated on water bath for 1 hour | Not specified, crystalline product obtained | nih.govresearchgate.net |

| Tryptamine | 2,4-Dihydroxybenzaldehyde | Ethanol | Reflux for 4 hours | 50% | eares.org |

| 1,3-bis(4-aminophenyl)adamantane | Aromatic Aldehydes | Ethanol | Reflux for 5-6 hours with Pyridine catalyst | Not specified | echemcom.com |

The efficiency of Schiff base formation can be influenced by the choice of solvent and the use of catalysts. Alcohols, particularly ethanol, are commonly used solvents as they effectively dissolve the reactants and facilitate the reaction upon heating. eares.orgnih.govprepchem.com

While the condensation can proceed with thermal energy alone, the reaction rate can be enhanced by catalysts. echemcom.com Acid catalysts function by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Base catalysts, such as pyridine, can also facilitate the reaction, typically by assisting in the deprotonation steps of the reaction mechanism. echemcom.com The selection of the solvent and catalyst system is crucial for optimizing the reaction conditions to achieve high yields and purity of the desired Schiff base product.

N-Alkylation Synthetic Routes to N-Benzyl-2-(1H-indol-3-yl)ethanamine

This section pertains to the synthesis of N-benzyl-2-(1H-indol-3-yl)ethanamine, a saturated secondary amine analogue of the primary Schiff base. In this compound, the imine double bond (C=N) is replaced by a single bond (C-N). This is typically achieved through N-alkylation of tryptamine or by reduction of the corresponding Schiff base.

A common and effective method for synthesizing N-benzyltryptamine is the direct N-alkylation of tryptamine with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. This reaction is a nucleophilic substitution where the nitrogen atom of tryptamine's primary amine attacks the benzylic carbon of the benzyl halide, displacing the halide ion.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. A variety of bases can be used, with cesium carbonate (Cs₂CO₃) in acetonitrile (B52724) being a particularly effective system. mdpi.com In a general procedure, the indole (B1671886) is dissolved in acetonitrile, followed by the addition of cesium carbonate and the benzyl halide, and the mixture is heated to 80 °C for several hours to yield the desired N-alkylated product. mdpi.com

| Amine Reactant | Alkylating Agent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Indole Derivative | Benzyl Halide (3 equiv.) | Cs₂CO₃ (6 equiv.) | Acetonitrile | 80 °C for 18 h | mdpi.com |

| Tryptamine | Alcohols | Iridium Catalyst | Not specified | Catalytic electronic activation | nih.govbath.ac.uk |

To improve reaction times and yields, microwave-assisted organic synthesis has emerged as a powerful tool. Microwave irradiation can significantly accelerate the rate of N-alkylation reactions compared to conventional heating methods. This is attributed to the efficient and rapid heating of the reaction mixture by microwaves.

In the synthesis of related N-benzyl indole derivatives, microwave irradiation has been shown to be more advantageous than conventional heating. nih.govnih.gov For example, in a comparative study for a related synthesis, the microwave method afforded product yields in the range of 85–91%, compared to 70–83% for the conventional heating method, often in a fraction of the time. nih.gov This efficiency makes microwave-assisted synthesis an attractive approach for the rapid generation of libraries of N-alkylated tryptamine analogues.

Multi-Component Reactions (MCRs) for Indole-Containing Compounds

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all the initial components. researchgate.netacs.org These reactions are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. arkat-usa.org Indole derivatives, including tryptamine, are excellent substrates for a variety of MCRs. nih.gov

A classic example of an MCR is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. In a typical Mannich reaction, an amine (like tryptamine), an aldehyde (like benzaldehyde), and a carbonyl compound containing an α-hydrogen react to form a β-amino carbonyl compound, known as a Mannich base. arkat-usa.org The Petasis reaction, a variation of the Mannich reaction, can also be used, providing a versatile route for C-C bond formation. acs.org The application of MCRs allows for the synthesis of diverse and complex indole-containing heterocyclic structures from simple and readily available starting materials. researchgate.netnih.gov

Exploration of Metal-Free Catalytic Systems in MCRs

Multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecular architectures from simple precursors in a single step. The exploration of metal-free catalytic systems for these reactions is driven by the need for more sustainable, cost-effective, and environmentally benign synthetic routes. rsc.orgnih.gov In the context of indole chemistry, various metal-free catalysts have been successfully employed to facilitate the construction of diverse heterocyclic scaffolds. dergipark.org.tr

Organocatalysts such as piperidine (B6355638), l-proline, and ammonium (B1175870) chloride have proven effective in promoting one-pot MCRs involving indole derivatives. nih.gov For instance, piperidine can be used as a catalyst for the condensation reaction between an acetophenone (B1666503) derivative and indole-3-carboxaldehyde (B46971) to yield an indole-chalcone derivative. dergipark.org.tr Similarly, ammonium chloride has been utilized for the three-component reaction of indole, salicylaldehyde, and dimedone. nih.gov These reactions underscore the versatility of simple organic molecules and salts in catalyzing complex transformations under mild conditions. dergipark.org.trnih.gov The development of these metal-free systems avoids the cost and potential toxicity associated with transition metal catalysts. nih.gov

| Catalyst System | Reactants | Product Type |

| Piperidine | 3-Cyanoacetyl indoles, Aldehydes, Malononitrile | Indol-3-yl substituted pyran derivatives |

| Ammonium Chloride (NH₄Cl) | Indole, Salicylaldehyde, Dimedone | 9-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one |

| l-proline | Indole, Salicylaldehyde, Dimedone | 9-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one |

| [pmim]HSO₄SiO₂ | Indole derivatives, Arylglyoxal monohydrates, trans-β-nitrostyrenes | Functionalized indole derivatives |

Stereoselective Synthesis of Indole Hybrid Heterocycles

The biological activity of molecules is often dependent on their specific three-dimensional arrangement. Consequently, the development of stereoselective synthetic methods to control the chirality of indole hybrid heterocycles is of paramount importance. An efficient approach for preparing substituted N-heterocycles involves the amine addition to nitroalkenes, which can achieve excellent stereoselectivities with diastereomeric ratios (dr) up to 99:1. rsc.org

Catalysis plays a crucial role in achieving high stereoselectivity. Chiral N-heterocyclic carbenes (NHCs), for example, have been used to catalyze the enantioselective [3 + 3] annulation of 2-bromoenals with 2-amino-1H-indoles, producing chiral 2-aryl-2,3-dihydropyrimido[1,2-a]indol-4(1H)-ones in good yields and with high to excellent enantioselectivities. rsc.org Furthermore, copper-catalyzed asymmetric dearomative cyclopropanation of indole-diynes provides a pathway to chiral cyclopropane-fused polycyclic N-heterocycles with excellent enantio- and diastereoselectivities. nih.gov In the synthesis of tryptamine derivatives, palladium-catalyzed allylic substitution has been employed for the enantioselective single-step synthesis of C3a-prenylated hexahydropyrrolo[2,3-b]indoles from achiral tryptamines. acs.org

| Method | Catalyst Type | Key Transformation | Stereochemical Outcome |

| Amine Addition | Catalyst-Free | Addition of amine to nitroalkene | High diastereoselectivity (up to 99:1 dr) rsc.org |

| Annulation | N-Heterocyclic Carbene (NHC) | [3 + 3] annulation of 2-bromoenals and 2-amino-1H-indoles | High to excellent enantioselectivities rsc.org |

| Dearomative Cyclization | Chiral Copper Complex | Asymmetric dearomative cyclopropanation of indole-diynes | Excellent enantio- and diastereoselectivities nih.gov |

| Allylic Substitution | Palladium Complex | Enantioselective prenylation of tryptamines | High enantioselectivity acs.org |

Iridium-Catalyzed Direct Synthesis of Tryptamine Derivatives

A direct and efficient method for synthesizing tryptamine derivatives involves the iridium-catalyzed C3-alkylation of indoles. sciencemadness.orgnih.gov This approach utilizes a "borrowing hydrogen" strategy, where an N-protected β-amino alcohol serves as the alkylating agent. sciencemadness.orgnih.gov The methodology provides a sustainable and convenient route to a variety of tryptamine derivatives, which are crucial precursors for numerous natural products and pharmaceutical compounds. sciencemadness.org

The reaction is typically carried out by heating a mixture of the indole, an N-protected ethanolamine (B43304), a base such as cesium carbonate (Cs₂CO₃), and a catalytic amount of an iridium complex like [Cp*IrCl₂]₂. sciencemadness.org This one-step transformation is highly selective for the C3 position of the indole ring and avoids the use of toxic and unstable electrophilic reagents often required in classical methods. sciencemadness.org The process represents a significant advancement in efficiency and sustainability for the synthesis of this important class of compounds. nih.gov

A general procedure involves stirring the appropriate indole, Cs₂CO₃, [Cp*IrCl₂]₂, and the N-protected ethanolamine in a sealed vial under a nitrogen atmosphere at elevated temperatures (e.g., 150 °C) for an extended period. sciencemadness.org The resulting N-protected tryptamines can then be isolated and purified using standard techniques like flash column chromatography. sciencemadness.org

| Indole Substrate | N-Protected Ethanolamine | Product |

| Indole | N-Boc-ethanolamine | N-Boc-tryptamine |

| 5-Methoxyindole | N-Boc-ethanolamine | N-Boc-5-methoxytryptamine |

| 5-Bromoindole | N-Boc-ethanolamine | N-Boc-5-bromotryptamine |

| Indole | N-Cbz-ethanolamine | N-Cbz-tryptamine |

Optimization of Synthetic Conditions for Enhanced Yields and Purity

Achieving optimal yields and purity is a critical aspect of chemical synthesis. This is accomplished through the systematic variation of reaction parameters such as temperature, solvent, catalyst, and reaction time. For instance, in a four-component synthesis of 9H-pyrimido[4,5-b]indoles, optimization of conditions revealed that changing the solvent and temperature could significantly impact the reaction outcome. researchgate.net Similarly, the synthesis of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones was optimized by testing various Brønsted and Lewis acids, with polyphosphoric acid (PPA) at a specific temperature providing the best results. nih.gov The development of solvent-free reaction conditions is another strategy to improve efficiency and environmental friendliness, as demonstrated in the synthesis of azine derivatives where heating the reactants without a solvent afforded good yields. researchgate.net

| Parameter | Variation | Effect on Reaction |

| Catalyst | Lewis Acid vs. Brønsted Acid | Influences reaction pathway and yield nih.gov |

| Solvent | Polar vs. Nonpolar; Protic vs. Aprotic | Affects solubility, reactivity, and selectivity researchgate.net |

| Temperature | Room Temperature vs. Elevated Temperature | Controls reaction rate and can minimize side products researchgate.netnih.gov |

| Reaction Conditions | Conventional Heating vs. Solvent-Free | Can improve yield and reduce environmental impact researchgate.net |

For large-scale synthesis, continuous flow chemistry offers significant advantages over traditional batch processing. worktribe.com This technology allows for safer, more efficient, and scalable production by carrying out reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov Key benefits include superior heat and mass transfer, precise control over reaction parameters like residence time and temperature, and the ability to safely handle hazardous reagents. worktribe.comrsc.org

The synthesis of N,N-dimethyltryptamine (DMT), a close analogue of tryptamine, has been successfully demonstrated using a continuous flow setup. rsc.org This process utilized a Fischer indole reaction followed by in-line extraction, enabling a gram-scale synthesis with high purity. rsc.org The implementation of flow chemistry in the production of tryptamine derivatives not only enhances safety and efficiency but also facilitates faster process development and optimization, making it an attractive technology for manufacturing active pharmaceutical ingredients. nih.govrsc.org

The purity of synthetic compounds is critical, particularly for pharmaceutical applications. While standard methods like column chromatography and recrystallization are widely used, more advanced and specific techniques have been developed for tryptamine derivatives. sciencemadness.org

One notable method involves the purification of crude tryptamine compounds by reacting them with gaseous carbon dioxide in a suitable organic solvent, such as ethanol or methylene (B1212753) chloride. google.com This process leads to the precipitation of a stable tryptamine salt of N-tryptamino carboxylic acid. This salt can be easily separated from impurities remaining in the solution. The pure tryptamine is then recovered by dissolving the salt in a solvent like toluene (B28343) and heating the solution to induce thermal decomposition of the carbamic acid salt, causing the release of carbon dioxide and crystallization of the purified tryptamine base upon cooling. google.com This method provides a simple and effective means of obtaining high-purity tryptamine compounds. google.com

Derivatization Strategies of the this compound Core

The this compound core structure offers multiple sites for chemical modification, allowing for the creation of a diverse library of analogues. Derivatization strategies can target the benzylidene ring, the indole nucleus, or the imine functional group.

A primary strategy involves the synthesis of a series of Schiff bases by condensing tryptamine with various substituted aldehydes. eares.orgijacskros.com This approach allows for the systematic modification of the benzylidene portion of the molecule. For example, reacting tryptamine with aldehydes containing hydroxyl, methoxy (B1213986), or nitro groups results in a range of N-benzylidene analogues with varied electronic and steric properties. eares.orgnih.govresearchgate.net These modifications can significantly influence the biological activity of the resulting compounds. researchgate.net

Further derivatization can be performed on the indole ring itself or on the ethylamine (B1201723) side chain. For instance, amides can be prepared by reacting tryptamine with carboxylic acids, such as quinoline (B57606) carboxylic acids, prior to Schiff base formation. Additionally, the indole core can be functionalized, as demonstrated by the synthesis of 2-CF3-3-benzylindoles, which introduces a trifluoromethyl group to the indole ring. nih.gov

| Reactant 1 | Reactant 2 (Substituted Aldehyde) | Resulting Core Structure |

| Tryptamine | Benzaldehyde | This compound |

| Tryptamine | 2,4-Dihydroxybenzaldehyde | N-(2,4-Dihydroxybenzylidene)-2-(1H-indol-3-yl)ethanamine eares.org |

| Tryptamine | 4-Hydroxy-2-methoxy-benzaldehyde | N-(4-Hydroxy-2-methoxybenzylidene)-2-(1H-indol-3-yl)ethanamine eares.org |

| Tryptamine | 4-Nitrobenzaldehyde | N-(4-Nitrobenzylidene)-2-(1H-indol-3-yl)ethanamine researchgate.net |

| Tryptamine | 2-Hydroxy-3-methoxybenzaldehyde | N-(2-Hydroxy-3-methoxybenzylidene)-2-(1H-indol-3-yl)ethanamine nih.gov |

Substitutions and Functionalization on the Indole Ring System

The indole nucleus is a common scaffold in pharmacologically active compounds, and methods for its substitution and functionalization are well-established. rsc.org These strategies allow for the introduction of various functional groups at different positions of the indole ring, thereby creating a library of analogues.

One common approach involves utilizing substituted indoles as starting materials. For instance, the synthesis of 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one demonstrates how a pre-functionalized indole, in this case, a 5-iodoindole (B102021) derivative, can be used in subsequent reactions to build more complex molecules. nih.gov Another powerful strategy is the direct construction of the functionalized indole ring. An efficient one-pot, two-step method has been developed for the synthesis of 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides. nih.gov This process involves an initial SNAr reaction followed by a reductive cyclization using reagents like zinc dust and ferric chloride. nih.gov

Furthermore, cascade reactions can be employed to generate complex indole derivatives. For example, 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones have been synthesized through a polyphosphoric acid-mediated condensation of 3-(2-nitrovinyl)-1H-indoles with phenols. nih.gov This transformation proceeds through a sequence of reactions including a nucleophilic addition and an intramolecular cyclization to furnish the final product. nih.gov Such methodologies provide access to 3-substituted indoles that can be further elaborated.

Table 1: Selected Methods for Indole Ring Functionalization This table is interactive and allows for sorting and filtering of the data.

| Method | Starting Materials | Key Reagents | Functionalized Product Type |

|---|---|---|---|

| Use of Substituted Precursors | Substituted Indole, Anthranilamide | --- | Substituted 2-(Indol-3-yl)quinazolin-4(3H)-one nih.gov |

| One-Pot Reductive Cyclization | 2-Halonitrobenzene, Cyanoacetamide | NaH, Zn, FeCl3 | 2-Amino-indole-3-carboxamide nih.gov |

| Cascade Condensation | 3-(2-Nitrovinyl)-1H-indole, Phenol | Polyphosphoric Acid (PPA) | 3-(1H-Indol-3-yl)benzofuran-2(3H)-one nih.gov |

Modifications and Diversification of the Benzylidene Moiety

The benzylidene portion of the molecule is readily diversified by employing a range of substituted benzaldehydes in the initial condensation reaction with tryptamine. This Schiff base formation is a straightforward and high-yielding reaction, often carried out by heating the reactants in a solvent like ethanol. nih.gov

The synthesis of (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine is a clear example of this approach. It was prepared by condensing tryptamine with 2,4-dichlorobenzaldehyde in ethanol. nih.govresearchgate.net The resulting molecule features an E configuration about the C=N double bond. nih.gov By varying the substituents on the benzaldehyde, a wide array of analogues can be produced. For instance, hydroxy and methoxy groups have been introduced at the ortho, meta, and para positions of the benzylidene moiety to explore their effects on biological activity. nih.gov

The general synthetic scheme involves the coupling reaction between various aldehydes and an amine-containing core structure. nih.gov This modular approach allows for the systematic investigation of structure-activity relationships by altering the electronic and steric properties of the benzylidene ring.

Table 2: Examples of N-Benzylidene Analogues from Substituted Benzaldehydes This table is interactive and allows for sorting and filtering of the data.

| Tryptamine Source | Aldehyde | Resulting Compound |

|---|---|---|

| 2-(1H-indol-3-yl)ethanamine | 2,4-Dichlorobenzaldehyde | (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine nih.gov |

| Acetohydrazide-linked Indole | 2,3-Dihydroxybenzaldehyde | (1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N′-(2,3-dihydroxybenzylidene)acetohydrazide nih.gov |

Formation of Thiourea (B124793) Derivatives from 2-(1H-indol-3-yl)ethanamine

The primary amine of tryptamine serves as a versatile handle for synthesizing a different class of analogues, namely thiourea derivatives. These compounds are typically prepared through the condensation of 2-(1H-indol-3-yl)ethanamine with various aryl or alkyl isothiocyanates in an anhydrous medium. nih.govresearchgate.net This reaction is generally efficient, providing good to excellent yields of the desired N,N'-disubstituted thioureas. researchgate.netmdpi.com

The synthesis is straightforward: tryptamine is reacted with a corresponding isothiocyanate, leading to the formation of the thiourea linkage. nih.gov A wide variety of isothiocyanates, such as phenyl isothiocyanate, benzyl isothiocyanate, and phenethyl isothiocyanate, can be used to generate a diverse library of compounds. mdpi.com The structural diversity of these derivatives allows for the fine-tuning of their biological properties. nih.gov The thiourea moiety is recognized as an important synthon that can impart a range of biological activities. nih.gov

Table 3: Synthesis of Thiourea Derivatives from Tryptamine This table is interactive and allows for sorting and filtering of the data.

| Amine | Isothiocyanate | Reaction Conditions | Product Type |

|---|---|---|---|

| 2-(1H-indol-3-yl)ethanamine | Aryl/Alkyl isothiocyanates | Anhydrous media | 2-(1H-indol-3-yl)ethylthiourea derivatives nih.gov |

| Various amines | Phenyl isothiocyanate, Benzyl isothiocyanate, etc. | Dichloromethane or tert-butanol | N,N′-disubstituted thiourea derivatives mdpi.com |

Amide and Carboxamide Derivative Synthesis

Another major class of derivatives is formed by converting the primary amine of tryptamine into an amide or carboxamide. This is typically achieved by reacting 2-(1H-indol-3-yl)ethanamine with a carboxylic acid or one of its activated forms, such as an acid chloride or ester.

The synthesis of amide derivatives from substituted anilines and amino acid esters often involves a one-step reaction where the components are refluxed in a solvent like methanol (B129727). sphinxsai.com A similar principle applies to the synthesis of tryptamine-based amides. For example, 2-(1H-indol-3-yl)ethanamides have been synthesized as part of research into new pharmacologically interesting molecules. researchgate.net

The synthesis of 2-amino-indole-3-carboxamides represents a more complex approach where the indole ring and the carboxamide function are constructed in a one-pot procedure. nih.gov This method begins with a nucleophilic aromatic substitution of a 2-halonitrobenzene with a cyanoacetamide, followed by a reductive cyclization that forms the indole ring system with the carboxamide group at the 3-position. nih.gov While not starting from tryptamine itself, this demonstrates a viable route to indole carboxamides, which are structural isomers of amides derived from the tryptamine side chain.

Table 4: General Approaches to Amide and Carboxamide Synthesis This table is interactive and allows for sorting and filtering of the data.

| Starting Amine | Acylating Agent / Co-reactant | Product Type |

|---|---|---|

| 2-(1H-indol-3-yl)ethanamine (or 5-methoxy derivative) | Carboxylic acids / Activated derivatives | 2-(1H-indol-3-yl)ethanamides researchgate.net |

| Substituted anilines | Amino acid esters | Amide derivatives sphinxsai.comresearchgate.net |

Advanced Structural Elucidation and Characterization

X-ray Crystallography of N-Benzylidene-2-(1H-indol-3-yl)ethanamine and Related Structures

X-ray diffraction studies on single crystals of this compound and analogous Schiff bases provide definitive information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Crystallographic analyses reveal the specific spatial orientation of the various fragments of the molecule. For instance, in the related structure, (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine, the dihedral angle between the indole (B1671886) ring system and the dichlorobenzene ring is a significant 80.86 (12)°. researchgate.netnih.gov This near-orthogonal orientation minimizes steric hindrance between the two bulky aromatic systems. The bond lengths and angles within the molecule are generally within expected ranges and are comparable to those observed in other indole–imine compounds. nih.gov

The conformation of such molecules is not rigid and can be influenced by the crystalline environment and the presence of intermolecular forces. nih.govnih.gov For example, in a study of 2-(1H-indol-3-yl)-2-oxoacetamide, extensive hydrogen bonding was found to introduce rigidity into the molecule, affecting the orientation of the carbonyl groups. nih.govnih.gov

The azomethine or imine group (C=N) is a key functional group in Schiff bases, and its configuration is a critical aspect of the molecular structure. X-ray crystallography unequivocally establishes whether the substituents around the C=N double bond adopt an E (entgegen, opposite) or Z (zusammen, together) configuration. In the case of (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine, the molecule is confirmed to exist in the E configuration. researchgate.netnih.gov This is a common feature for many Schiff bases derived from tryptamine (B22526), as the E isomer is generally more sterically favorable. The bond lengths associated with the C=N group are consistent with its double bond character. zu.edu.pk

The arrangement of molecules in a crystal is dictated by a variety of non-covalent interactions. These interactions, although individually weak, collectively determine the stability and properties of the crystalline solid.

Hydrogen bonds are among the most significant intermolecular forces in the crystal packing of indole-containing compounds. The indole N-H group is a classic hydrogen bond donor. In the crystal structure of (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine, molecules are linked by N—H⋯N hydrogen bonds, where the indole N-H of one molecule donates its hydrogen to the imine nitrogen atom of an adjacent molecule. researchgate.netnih.gov This interaction generates a C(7) chain motif that extends along a crystallographic axis. researchgate.netnih.gov The formation of such hydrogen-bonded chains is a common feature in the crystal structures of related compounds. nih.govnih.gov

The stacking of aromatic rings, known as π–π stacking, is another important non-covalent interaction that can influence crystal packing. nih.gov This interaction is highly dependent on the relative orientation of the aromatic moieties. In the crystal structure of (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine, no classical aromatic π–π stacking is observed. researchgate.netnih.gov This is likely due to the significant dihedral angle between the indole and dichlorobenzene rings, which prevents the parallel, face-to-face arrangement required for effective π–π stacking. The absence of this interaction in this specific derivative highlights how subtle changes in molecular structure can significantly impact the supramolecular architecture.

Intermolecular Interactions in Crystal Packing

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural confirmation of this compound. Each technique provides unique insights into the molecular framework, from the carbon-hydrogen backbone to the specific functional groups and electronic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural assignment of this compound, providing precise information about the hydrogen and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum provides a detailed map of the hydrogen atoms. The imine proton (-N=CH-) is a key diagnostic signal, typically appearing as a singlet in the downfield region around 8.3-8.5 ppm. The protons of the ethyl bridge between the indole and imine groups appear as two distinct triplets around 3.1 ppm (-CH₂-CH₂-N=) and 3.9 ppm (-CH₂-N=CH-). The aromatic region of the spectrum (approx. 7.0-7.8 ppm) is complex, showing signals for the five protons of the benzylidene ring and the five protons of the indole ring system. The indole N-H proton usually appears as a broad singlet further downfield, often above 8.0 ppm.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by identifying each unique carbon atom. The imine carbon (-N=C H-) gives a characteristic signal in the range of 160-165 ppm. The carbons of the ethyl bridge are found further upfield, typically between 25 and 60 ppm. The aromatic region shows multiple signals corresponding to the carbons of both the benzylidene and indole rings, with chemical shifts generally ranging from 110 to 140 ppm.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Indole N-H | ~8.1 (br s) | - |

| Indole C2-H | ~7.1 (s) | ~122 |

| Indole C4-H to C7-H | 7.0-7.7 (m) | 111-127 |

| Indole C3a, C7a | - | ~127, ~136 |

| -CH₂- (Indole side) | ~3.1 (t) | ~25 |

| -CH₂- (Imine side) | ~3.9 (t) | ~60 |

| Imine -CH=N- | ~8.4 (s) | ~162 |

| Benzylidene Ar-H | 7.3-7.8 (m) | 128-131 |

| Benzylidene C-ipso | - | ~136 |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the key functional groups within this compound by detecting their characteristic vibrational frequencies. The spectrum confirms the successful formation of the Schiff base from its precursors, tryptamine and benzaldehyde (B42025).

Key characteristic absorption bands include a sharp, medium-to-strong intensity peak for the imine (C=N) stretching vibration, typically observed in the 1620-1650 cm⁻¹ region. ripublication.com The indole N-H stretching vibration appears as a distinct band around 3300-3400 cm⁻¹. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several peaks in the 1450-1600 cm⁻¹ range. The presence of the C=N band and the absence of the primary amine N-H bending vibration (around 1600 cm⁻¹) and carbonyl C=O stretch (from benzaldehyde, ~1700 cm⁻¹) confirm the formation of the imine bond.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3350 | N-H (Indole) | Stretching |

| 3000-3100 | Aromatic C-H | Stretching |

| 2850-2960 | Aliphatic C-H | Stretching |

| ~1630 | C=N (Imine) | Stretching |

| 1450-1600 | Aromatic C=C | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of the molecule by probing the electron transitions between molecular orbitals. The UV-Vis spectrum of this compound is dominated by absorptions arising from its two main chromophores: the indole ring system and the conjugated benzylidene imine moiety.

The indole ring itself typically shows two absorption bands, one around 270-290 nm and a stronger one near 220 nm, both resulting from π → π* transitions. researchgate.net The formation of the benzylidene imine creates an extended conjugated system (Ar-CH=N-), which also gives rise to strong π → π* transitions. This extended conjugation shifts the absorption maximum (λ_max) to longer wavelengths compared to the individual precursors. youtube.comlibretexts.org A strong absorption band for the benzylidene imine system is expected in the 250-320 nm range. Additionally, a weaker n → π* transition, originating from the promotion of a non-bonding electron from the imine nitrogen to a π* anti-bonding orbital, may be observed as a shoulder at a longer wavelength, typically above 300 nm. libretexts.org

| Approximate λ_max (nm) | Chromophore | Electronic Transition |

|---|---|---|

| ~220 | Indole Ring | π → π |

| 270-290 | Indole Ring | π → π |

| 250-320 | Benzylidene Imine | π → π |

| >300 (often weak) | Imine (C=N) | n → π |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of the compound (C₁₇H₁₆N₂) is 248 g/mol . In electrospray ionization (ESI) mode, the compound is typically observed as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 249.

The fragmentation pattern in tandem MS (MS/MS) is highly diagnostic. The most characteristic fragmentation pathway for tryptamine derivatives involves the cleavage of the C-C bond beta to the indole ring. This leads to the formation of a highly stable, resonance-delocalized indolylmethyl cation (skatole cation) at m/z 130. This is often the base peak in the spectrum. The other part of the molecule would form a neutral fragment. Another significant fragmentation involves cleavage at the benzylic position, which can also yield characteristic ions.

| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 249 | [C₁₇H₁₆N₂ + H]⁺ | Protonated Molecular Ion |

| 130 | [C₉H₈N]⁺ (Indolylmethyl cation) | Beta-cleavage of ethylamine (B1201723) side chain |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Cleavage and rearrangement of benzyl (B1604629) group |

Advanced Analytical Method Development for Detection and Quantification

The detection and quantification of this compound in various matrices require the development of sensitive and selective analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques, especially when coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for the analysis of non-volatile and thermally labile compounds like this Schiff base. creative-proteomics.comjapsonline.com A reversed-phase C18 column is typically employed for separation. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection can be achieved using a photodiode array (PDA) or UV detector set to one of the compound's absorption maxima (e.g., ~280 nm), which offers good sensitivity. proquest.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For enhanced selectivity and lower detection limits, coupling HPLC with a mass spectrometer is the method of choice. nih.govresearchgate.net Using an ESI source, the instrument can be operated in selected ion monitoring (SIM) mode, targeting the m/z of the protonated molecular ion (249) for quantification. For unequivocal identification, tandem mass spectrometry (LC-MS/MS) can be used in multiple reaction monitoring (MRM) mode, monitoring the transition from the precursor ion (m/z 249) to a characteristic product ion like m/z 130. nih.gov This approach provides exceptional specificity, minimizing interference from matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS): While potentially less suitable due to the compound's polarity and lower volatility, GC-MS could be used, possibly after derivatization to improve thermal stability. japsonline.comresearchgate.net Without derivatization, a high-temperature capillary column with a nonpolar stationary phase would be required. The electron ionization (EI) mass spectrum would provide a reproducible fragmentation pattern that can be used for identification and library matching.

Computational Chemistry and Theoretical Studies of N Benzylidene 2 1h Indol 3 Yl Ethanamine

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized molecular geometry, where the molecule is in its lowest energy state (ground state). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that, when combined with a suitable basis set like 6-311G(d,p), provides a good balance between accuracy and computational cost for organic molecules. nih.gov The optimization process systematically alters the geometry of the molecule to find the conformation with the minimum energy, thus predicting the most stable three-dimensional structure. For Schiff bases derived from tryptamine (B22526), the molecule is generally non-planar, with a significant dihedral angle between the indole (B1671886) ring system and the benzylidene ring. nih.govnih.gov The imine C=N bond typically adopts an E configuration. nih.govresearchgate.net

A crucial validation of computational methods is the comparison of calculated structural parameters (bond lengths and angles) with experimental data, typically obtained from X-ray crystallography. Studies on analogous structures, such as (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine, have shown that DFT calculations at the B3LYP/6-311G(d,p) level can accurately reproduce experimental values. nih.gov The calculated geometry is expected to closely resemble the experimental data, confirming the reliability of the chosen theoretical level. researchgate.net

For instance, in a related compound, (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine, the dihedral angle between the indole ring system and the benzene (B151609) ring was found to be 80.86 (12)°. researchgate.net Computational studies on similar tryptamine Schiff bases predict a non-planar geometry, which is consistent with such experimental findings. nih.gov The following table presents a comparison of selected theoretical and experimental bond lengths and angles for a closely related tryptamine-derived Schiff base, illustrating the typical level of agreement.

| Parameter | Theoretical (DFT/B3LYP) | Experimental (X-ray) |

|---|---|---|

| C=N Bond Length (Å) | 1.285 | 1.272 |

| C-N Bond Length (Å) | 1.473 | 1.470 |

| N-H Bond Length (Å) | 1.014 | 0.860 |

| C-C-N Bond Angle (°) | 110.9 | 111.4 |

| C=N-C Bond Angle (°) | 122.5 | 122.9 |

Data adapted from a study on (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine. nih.gov

DFT calculations are also a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies of the fundamental vibrational modes. researchgate.net These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method, leading to better agreement with experimental spectra. scirp.org

The analysis of vibrational modes, often aided by Potential Energy Distribution (PED) calculations, allows for a detailed assignment of the observed spectral bands to specific molecular motions, such as stretching, bending, and torsion of chemical bonds. researchgate.netmdpi.com For N-Benzylidene-2-(1H-indol-3-yl)ethanamine, key predicted vibrations would include the N-H stretch of the indole ring (typically above 3400 cm⁻¹), C-H stretches of the aromatic rings (around 3100-3000 cm⁻¹), the characteristic C=N imine stretch (around 1620-1650 cm⁻¹), and various C=C stretching modes of the aromatic rings. scirp.org

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (Indole) | ~3500 | 3400 - 3500 |

| Aromatic C-H Stretch | ~3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | ~2950 - 2850 | 2960 - 2850 |

| C=N Stretch (Imine) | ~1630 | 1650 - 1620 |

| Aromatic C=C Stretch | ~1600 - 1450 | 1600 - 1450 |

Illustrative data based on DFT studies of similar heterocyclic Schiff bases. researchgate.netscirp.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and spatial distribution of these orbitals provide critical information about the molecule's ability to donate or accept electrons. irjweb.com

The HOMO represents the electron-donating capability of a molecule, while the LUMO indicates its electron-accepting ability. mdpi.com In this compound, the HOMO is typically localized on the more electron-rich part of the molecule. Computational studies on similar tryptamine derivatives show that the electron density of the HOMO is primarily distributed over the indole ring system, which is known for its electron-donating character.

Conversely, the LUMO is generally located on the electron-deficient part of the molecule. For this Schiff base, the LUMO is expected to be centered on the benzylidene-imine (-N=CH-Ph) fragment. This distribution suggests that an electrophilic attack would likely target the indole ring, while a nucleophilic attack would be directed towards the imine carbon and the benzylidene ring. This separation of FMOs is characteristic of donor-acceptor systems and is crucial for intramolecular charge transfer (ICT) processes upon electronic excitation. scispace.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a significant quantum chemical descriptor. ajchem-a.com It provides a measure of the molecule's chemical reactivity and kinetic stability. mdpi.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Such molecules are generally referred to as "hard" molecules.

A small HOMO-LUMO gap indicates that the molecule is more polarizable and has higher chemical reactivity, as less energy is needed for electronic excitation. irjweb.comwuxibiology.com These are known as "soft" molecules.

The HOMO-LUMO gap is a key parameter that reflects the potential bioactivity of a molecule, as it is related to the charge transfer interactions that can occur within the molecule or with a biological receptor. irjweb.com For tryptamine-derived Schiff bases, the calculated energy gap provides insight into their stability and potential for engaging in chemical reactions.

Quantum Chemical Descriptors and Reactivity Indices

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. rasayanjournal.co.in These descriptors are derived from conceptual DFT and provide a theoretical basis for predicting molecular behavior. nih.gov

Using Koopmans' theorem, the ionization potential (I) and electron affinity (A) can be approximated from the HOMO and LUMO energies:

I ≈ -E_HOMO

A ≈ -E_LUMO

From these values, other important descriptors are derived: ajchem-a.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons. χ = (I + A) / 2 ≈ -(E_HOMO + E_LUMO) / 2

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. η = (I - A) / 2 ≈ (E_LUMO - E_HOMO) / 2

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer. S = 1 / η

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. ω = μ² / (2η) where μ is the chemical potential (μ = -χ).

These indices are invaluable for comparing the reactivity of different molecules. A molecule with a higher electronegativity and electrophilicity index will be a better electron acceptor. rasayanjournal.co.in Conversely, a molecule with high chemical softness is considered more reactive. mdpi.com Calculating these parameters for this compound allows for a quantitative prediction of its reactivity profile.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer; high hardness means low reactivity. |

| Chemical Softness (S) | 1 / η | Ease of charge transfer; high softness means high reactivity. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Electron-attracting power. |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons; a measure of electrophilic character. |

Definitions of key quantum chemical descriptors.

Molecular Hardness and Softness

In the realm of conceptual Density Functional Theory (DFT), chemical hardness (η) and its inverse, global softness (S), are fundamental descriptors of a molecule's reactivity and stability. nih.gov Hardness is a measure of the resistance to a change in electron distribution or charge transfer, while softness indicates the molecule's polarizability. nih.gov These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) using the following approximations:

Hardness (η) ≈ (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

A large HOMO-LUMO gap corresponds to high hardness and low reactivity, signifying a stable molecule. Conversely, a small HOMO-LUMO gap suggests high softness and greater reactivity. For a closely related indole Schiff base, (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine, the HOMO-LUMO gap was determined to be 0.12325 atomic units (a.u.). nih.gov From this, the molecular hardness and softness can be estimated, providing a quantitative measure of the molecule's kinetic stability.

| Parameter | Value (a.u.) |

|---|---|

| EHOMO | -0.196412 |

| ELUMO | -0.07087 |

| HOMO-LUMO Gap (ΔE) | 0.12325 |

| Hardness (η) | 0.061625 |

| Softness (S) | 16.227 |

Ionization Energy (IE) and Electron Affinity (EA)

Ionization energy (IE) and electron affinity (EA) are crucial quantum chemical parameters that describe the energy required to remove an electron from a molecule and the energy released when a molecule accepts an electron, respectively. These properties are directly related to the energies of the frontier molecular orbitals. According to Koopmans' theorem, the ionization energy can be approximated as the negative of the HOMO energy, and the electron affinity can be approximated as the negative of the LUMO energy:

Ionization Energy (IE) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

Using the frontier molecular orbital energies from the aforementioned study on a similar indole Schiff base, the ionization energy and electron affinity of this compound can be estimated. nih.gov A lower ionization energy indicates a greater propensity to donate electrons, while a higher electron affinity suggests a greater ability to accept electrons.

| Parameter | Value (a.u.) |

|---|---|

| Ionization Energy (IE) | 0.196412 |

| Electron Affinity (EA) | 0.07087 |

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui function analysis is a powerful tool within DFT that helps to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. wikipedia.org The Fukui function, f(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the system. wikipedia.org

For nucleophilic attack (attack by a nucleophile): The relevant Fukui function is f+(r), which is associated with the addition of an electron and is related to the LUMO electron density.

For electrophilic attack (attack by an electrophile): The relevant Fukui function is f-(r), which is associated with the removal of an electron and is related to the HOMO electron density.

By calculating the condensed Fukui functions for each atom in this compound, the specific atoms that are most susceptible to electrophilic and nucleophilic attack can be pinpointed. Generally, in indole-based Schiff bases, the imine nitrogen and the electron-rich regions of the indole and benzene rings are of particular interest. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. samipubco.comechemcom.com The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule. researchgate.net

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack.

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack.

Green regions denote areas of neutral potential.

For this compound, the MEP map would likely show a region of high negative potential around the imine nitrogen atom due to the presence of its lone pair of electrons, making it a primary site for electrophilic attack. The hydrogen atom attached to the indole nitrogen would exhibit a positive potential, indicating its acidic nature. The aromatic rings would display a more complex potential distribution, with the π-electron clouds generally showing negative potential.

Topology Analysis and Non-Covalent Interaction (NCI) Studies

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular architecture and biological activity of molecules. Topology analysis, through methods like the Non-Covalent Interaction (NCI) index, allows for the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. researchgate.netnih.gov The NCI analysis is based on the electron density and its derivatives, which can identify regions of space where non-covalent interactions occur. researchgate.netnih.gov

In the context of this compound, NCI studies would reveal the presence of various intramolecular and intermolecular interactions. Intramolecularly, there may be hydrogen bonding between the indole N-H and the imine nitrogen. Intermolecularly, N-H···π interactions, C-H···π interactions, and π-π stacking between the indole and benzene rings are expected to be significant in the solid state.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. researchgate.netnih.govnih.gov The Hirshfeld surface is a three-dimensional surface that defines the space occupied by a molecule in a crystal, and it is colored according to various properties, such as the normalized contact distance (dnorm), to highlight close intermolecular contacts. researchgate.netnih.govnih.gov

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | ~50-60% |

| C···H/H···C | ~20-30% |

| N···H/H···N | ~5-10% |

In Silico Molecular Docking Studies for Ligand-Target Interactions

In silico molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a specific receptor, typically a protein or enzyme. pnrjournal.comnih.govnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at a molecular level. pnrjournal.comnih.govnih.gov

Molecular docking studies of indole-based Schiff bases have been performed against various biological targets, such as enzymes and receptors implicated in cancer and microbial infections. pnrjournal.comnih.govnih.gov For this compound, a docking study would involve placing the molecule into the active site of a target protein and calculating the binding affinity, which is a measure of the strength of the interaction. The analysis of the docked pose would reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. These studies can provide valuable insights into the potential therapeutic applications of this compound.

Structure Activity Relationship Sar Studies of N Benzylidene 2 1h Indol 3 Yl Ethanamine Analogues

Identification of Key Structural Motifs and Pharmacophores for Modulatory Activity

The fundamental molecular framework of N-Benzylidene-2-(1H-indol-3-yl)ethanamine comprises several key structural motifs that are likely essential for its biological activity. These motifs constitute the basic pharmacophore, which represents the three-dimensional arrangement of essential features for molecular recognition at a biological target.

The core pharmacophoric features are believed to include:

The Indole (B1671886) Ring System: The indole nucleus is a well-established pharmacophore in numerous biologically active compounds. The bicyclic aromatic system can participate in various non-covalent interactions, including hydrophobic interactions and π-π stacking with aromatic residues in a binding pocket. The nitrogen atom in the indole ring can act as a hydrogen bond donor, which can be a critical interaction for anchoring the molecule to its target.

The Benzylidene Moiety: The benzylidene ring provides another aromatic surface that can engage in hydrophobic and aromatic interactions. The substitution pattern on this ring is a key determinant of the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity.

The Imine (Schiff Base) Linker (-CH=N-): The imine group is a crucial component of the scaffold. It introduces a degree of rigidity to the molecule and its nitrogen atom can act as a hydrogen bond acceptor. The stereochemistry of the C=N double bond, typically found in the more stable E configuration, dictates the spatial orientation of the indole and benzylidene rings relative to each other.

The Ethanamine Spacer: This two-carbon chain provides flexibility, allowing the indole and benzylidene moieties to adopt an optimal conformation for binding to a biological target.

In related indole Schiff base derivatives, these core motifs have been shown to be fundamental for their observed biological effects, such as anti-inflammatory and antimicrobial activities eares.orgmdpi.com. For instance, in a series of quinoline-indole-Schiff base derivatives, the core structure was found to be essential for their function as Nur77 modulators daneshyari.com.

Impact of Substituent Effects on Molecular Function and Specificity

The substitution on both the benzylidene and indole rings of the this compound scaffold plays a pivotal role in modulating the molecule's physicochemical properties and, consequently, its biological activity and specificity. The electronic and steric nature of these substituents can significantly impact binding affinity, bioavailability, and metabolic stability.

Substituent Effects on the Benzylidene Ring:

Studies on related benzylidene-containing compounds have demonstrated that the nature and position of substituents on the phenyl ring are critical for activity. For example, in a study of substituted benzylidene derivatives as cholinesterase inhibitors, the introduction of a hydroxyl group at the para-position of the benzylidene ring was found to be favorable for activity, whereas methoxy (B1213986) groups at any position were unfavorable nih.gov. In contrast, a study on tryptamine-derived Schiff bases with antimicrobial properties showed that a methoxy-substituted analogue exhibited better and broader spectrum activity than a dihydroxy-substituted analogue eares.org. These findings suggest that the optimal substitution pattern is target-dependent. The electronic effects of substituents (electron-donating or electron-withdrawing) can alter the charge distribution of the aromatic ring and the imine nitrogen, thereby influencing interactions with the target protein.

Interactive Data Table: Impact of Benzylidene Ring Substituents in Related Analogues

| Analogue Class | Substituent | Position | Observed Effect on Activity | Reference |

| Substituted Benzylidene Derivatives (Cholinesterase Inhibitors) | Hydroxy (-OH) | para | Favorable | nih.gov |

| Substituted Benzylidene Derivatives (Cholinesterase Inhibitors) | Methoxy (-OCH3) | ortho/meta/para | Unfavorable | nih.gov |

| Tryptamine (B22526) Schiff Bases (Antimicrobial) | 4-hydroxy, 2-methoxy | 4, 2 | Better and broader spectrum activity | eares.org |

| Tryptamine Schiff Bases (Antimicrobial) | 2,4-dihydroxy | 2, 4 | Lower activity than the methoxy analogue | eares.org |

Substituent Effects on the Indole Ring:

While specific data on substituted this compound is scarce, research on other classes of indole derivatives provides valuable insights. For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, substitutions at different positions on the indole ring had a significant impact on their activity as CysLT1 antagonists researchgate.net. Specifically, substitution at position 7 of the indole ring was found to be the most favorable, while substitution at position 4 was the least favorable. This highlights that the position of substitution on the indole nucleus is a critical determinant of biological activity, likely due to steric and electronic influences on the molecule's ability to fit into its binding site.

Interactive Data Table: Impact of Indole Ring Substituents in Related Analogues

| Analogue Class | Substituent Position | Observed Effect on Activity | Reference |

| 3-substituted 1H-indole-2-carboxylic acid derivatives | 7 | Most favorable | researchgate.net |

| 3-substituted 1H-indole-2-carboxylic acid derivatives | 4 | Least favorable | researchgate.net |

Conformational Analysis and its Influence on Interaction Specificity

Crystallographic studies of a closely related analogue, (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine, have provided direct evidence for its solid-state conformation nih.govresearchgate.net. This analysis revealed two key conformational features:

E Configuration of the Imine Bond: The molecule adopts an E configuration with respect to the C=N double bond of the Schiff base fragment. This configuration is generally more stable than the Z isomer and places the benzylidene ring and the ethanamine substituent on opposite sides of the double bond.

This specific, non-planar conformation is likely crucial for fitting into a well-defined binding pocket of a target protein. The spatial orientation of the indole and benzylidene rings, dictated by the E-imine and the dihedral angle, determines which functional groups are presented for interaction with the receptor. Any significant deviation from this preferred conformation could lead to a loss of biological activity. The flexibility of the ethylamine (B1201723) linker allows for some conformational adjustments, which may be necessary for an induced-fit binding to the target.

Rational Design Principles based on SAR Insights

Based on the available structure-activity relationship data from analogues, several rational design principles can be formulated to guide the synthesis of new this compound derivatives with potentially improved activity and specificity:

Scaffold Integrity: The core this compound scaffold, including the indole nucleus, the benzylidene ring, and the imine linker, should be considered an essential pharmacophore and generally be conserved.

Stereochemical Control: The E configuration of the imine double bond appears to be the thermodynamically preferred and likely the biologically active conformation. Synthetic strategies should favor the formation of this isomer.

Systematic Substitution on the Benzylidene Ring: Based on findings from related compounds, the introduction of small, polar substituents, particularly those capable of hydrogen bonding (e.g., -OH), at the para-position of the benzylidene ring is a promising strategy. A systematic exploration of various electron-donating and electron-withdrawing groups at the ortho, meta, and para positions is warranted to optimize target-specific interactions.

Targeted Substitution on the Indole Ring: Drawing parallels from other indole-containing bioactive molecules, positions 5, 6, and 7 of the indole ring are attractive sites for substitution. Exploring a range of substituents at these positions could enhance binding affinity and selectivity. Based on some studies of other indole derivatives, position 7 may be a particularly favorable site for modification researchgate.net.

Conformational Rigidity/Flexibility: While the ethylamine linker provides necessary flexibility, the introduction of subtle conformational constraints could lock the molecule in a more bioactive conformation, potentially leading to increased potency. However, care must be taken not to introduce excessive rigidity that would prevent an optimal induced fit.

By applying these design principles, it is possible to systematically explore the chemical space around the this compound scaffold and develop new analogues with tailored biological profiles.

Chemical Reactivity and Mechanism Studies

Reactivity of the Azomethine (C=N) Bond in Synthetic Transformations

The carbon-nitrogen double bond (azomethine or imine group) is the most characteristic functional group in N-Benzylidene-2-(1H-indol-3-yl)ethanamine and serves as a primary site for synthetic modifications. Its reactivity is centered around the electrophilic carbon and the nucleophilic nitrogen, allowing for additions across the double bond and participation in pericyclic reactions.

Key transformations involving the azomethine bond include:

Reduction: The C=N bond is readily reduced to a C-N single bond, converting the Schiff base into the corresponding secondary amine, N-Benzyl-2-(1H-indol-3-yl)ethanamine. This is a common and high-yielding transformation. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) being particularly effective due to its selectivity; it reduces the imine function without affecting other reducible groups like nitro or chloro substituents that might be present on the aromatic rings. researchgate.netajrconline.org

Acylation: The nitrogen atom of the azomethine group can act as a nucleophile, initiating acylation reactions with reagents like acid chlorides or anhydrides. This results in the addition of the acyl group to the C=N bond, a transformation that has been utilized in natural product synthesis.

Cycloaddition Reactions: The azomethine group can participate as a 2π component in cycloaddition reactions. A significant example is the [3+2] dipolar cycloaddition. In this process, the imine can react with an in-situ generated azomethine ylide (a 1,3-dipole) to form complex five-membered heterocyclic rings, such as substituted pyrrolidines. wikipedia.org This reaction is highly regio- and stereoselective and is a powerful tool for constructing complex molecular architectures containing multiple stereocenters. wikipedia.orgacs.org

Table 1: Key Synthetic Transformations of the Azomethine (C=N) Bond

| Reaction Type | Reagent(s) | Product Functional Group | Resulting Compound Structure (from this compound) |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Amine | N-Benzyl-2-(1H-indol-3-yl)ethanamine |

| Cycloaddition | Azomethine Ylides | Pyrrolidine Ring | Complex spiro- or fused pyrrolidinyl-indole derivatives |

| Acylation | Acid Chlorides, Anhydrides | N-Acyl Amine Derivative | N-Acyl-N-benzyl-2-(1H-indol-3-yl)ethanamine (after reduction) |

Indole (B1671886) Ring Reactivity: Substitution Patterns at N1, C2, and C3 Positions

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. In this compound, the C3 position is already substituted with the ethanamine side chain. This directs further substitution to other positions on the ring, primarily the N1 and C2 positions. quimicaorganica.org

N1 Position: The indole nitrogen (N1) possesses a lone pair of electrons and an acidic proton. It is a primary site for substitution, particularly alkylation and acylation. Deprotonation of the N-H bond with a suitable base (e.g., sodium hydride) generates a highly nucleophilic indolyl anion, which readily reacts with electrophiles like alkyl halides or acyl chlorides. ic.ac.uk This allows for the straightforward introduction of a wide variety of substituents at the N1 position.

C2 Position: While electrophilic attack on indole typically occurs at C3, the presence of a substituent at this position redirects the reaction to the C2 position. The direct electrophilic attack at C2 is generally less favorable because it disrupts the aromaticity of the benzene (B151609) portion of the indole ring. ic.ac.uk However, functionalization at C2 is common and often proceeds through a specific mechanism involving initial attack at C3. quimicaorganica.org This forms a 3,3-disubstituted indolenine intermediate, which then undergoes a rearrangement to yield the more stable 2,3-disubstituted indole. This pathway allows for reactions such as C2-alkylation and C2-amination.

C3 Position: As the site of the ethanamine side chain, the C3 position is sterically hindered and electronically deactivated towards further direct electrophilic substitution. Its reactivity is primarily channeled through the transformations of the attached side chain.

Table 2: Primary Substitution Patterns on the Indole Ring

| Position | Type of Reactivity | Common Reagents | Resulting Moiety |

| N1 | Nucleophilic Substitution (post-deprotonation) | Alkyl Halides (e.g., CH₃I), Acyl Chlorides | N-Alkyl or N-Acyl Indole |

| C2 | Electrophilic Substitution (via rearrangement) | Strong Electrophiles, Acids | C2-Substituted Indole |

| C3 | Substituted | N/A | Site of the -(CH₂)₂-N=CH-Ph side chain |

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling product outcomes and designing new synthetic routes.

Mechanism of Azomethine Reduction: The reduction of the imine C=N bond by sodium borohydride (NaBH₄) proceeds via a nucleophilic addition mechanism. The hydride ion (H⁻), delivered from the borohydride complex, acts as a nucleophile and attacks the electrophilic carbon atom of the azomethine group. numberanalytics.com This forms a transient alkoxide-like intermediate, which is subsequently protonated by the solvent (typically methanol (B129727) or ethanol) to yield the final secondary amine product. researchgate.netnumberanalytics.com

Mechanism of Electrophilic Substitution at C2: The electrophilic substitution on the 3-substituted indole ring follows a multi-step pathway. An electrophile (E⁺) first attacks the most nucleophilic site, the C3 carbon, breaking the aromaticity of the pyrrole (B145914) ring to form a resonance-stabilized carbocation known as an indolenine or arenium ion intermediate. masterorganicchemistry.com Since C3 is already substituted, this intermediate is a 3,3-disubstituted indolenine. This species is unstable and undergoes a rapid 1,2-migration, where one of the substituents (often the newly added electrophile) shifts from C3 to C2. Finally, a proton is removed from the C2 position to restore the aromaticity of the indole ring, resulting in the 2,3-disubstituted product. quimicaorganica.org

Mechanism of [3+2] Cycloaddition: The 1,3-dipolar cycloaddition reaction of the azomethine bond is a concerted pericyclic reaction. wikipedia.org According to Woodward-Hoffmann rules, this [π4s + π2s] cycloaddition is thermally allowed and proceeds suprafacially, meaning the new bonds form on the same face of both the 1,3-dipole (azomethine ylide) and the dipolarophile (the C=N bond). acs.org While the two new sigma bonds are formed simultaneously, the process can be asynchronous, meaning bond formation may not be perfectly synchronized. This concerted mechanism explains the high degree of stereoselectivity observed in these reactions. diva-portal.orgacs.org

Catalytic Roles and Mechanisms of Schiff Bases in Organic Reactions

Schiff bases and their metal complexes are highly effective catalysts in a wide array of organic transformations. researchgate.netchemijournal.com The catalytic activity stems from the ability of the azomethine nitrogen to act as a ligand, coordinating to a metal center. This compound, with its imine nitrogen and indole moiety, can form stable chelate complexes with various transition metals.

Mechanism of Catalysis: The general mechanism involves the formation of a Schiff base-metal complex. The lone pair of electrons on the sp²-hybridized azomethine nitrogen coordinates to a metal ion (e.g., Cu(II), Fe(III), Al(III)). researchgate.netrsc.orgnih.gov This coordination modulates the electronic properties and reactivity of the metal center. The Schiff base ligand can influence the steric environment around the metal, providing selectivity, and can facilitate electron transfer processes necessary for the catalytic cycle. chemijournal.comdntb.gov.ua

Catalytic Applications: Schiff base metal complexes are used as catalysts in reactions such as:

Oxidation Reactions: They can catalyze the oxidation of alcohols and other organic substrates. researchgate.net

Polymerization: Aluminum complexes of indole-containing Schiff bases have been shown to be active catalysts for the ring-opening polymerization of lactide. rsc.org

Coupling Reactions: Palladium and ruthenium Schiff base complexes are used in various cross-coupling reactions. chemijournal.com

The catalytic activity is often enhanced upon complexation of the Schiff base with a metal ion. chemijournal.com The structure of the ligand, including the substituents on the aromatic rings and the nature of the atoms available for coordination, can be fine-tuned to optimize the catalyst's performance for a specific reaction. chemijournal.comdntb.gov.ua

Applications of N Benzylidene 2 1h Indol 3 Yl Ethanamine in Advanced Chemical Research

Development of Chemical Probes for Biological Systems

The tryptamine (B22526) moiety within N-Benzylidene-2-(1H-indol-3-yl)ethanamine is structurally related to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). This inherent similarity has spurred research into using its derivatives as chemical probes to study and modulate the serotonergic system, which is crucial for regulating mood, appetite, and sleep. uwlax.edu

The development of selective ligands for serotonin receptors is essential for understanding their three-dimensional structure and function. uwlax.edu Research has demonstrated that N-benzylation of tryptamines can significantly enhance affinity and potency at 5-HT₂ receptors. nih.gov A series of N-benzylated-5-methoxytryptamine analogues, for instance, showed high affinity for the 5-HT₂ family of receptors. acs.orgnih.gov

Substitutions on the benzyl (B1604629) group play a critical role in modulating this affinity. Studies have found that substituents in the ortho or meta positions of the N-benzyl group tend to enhance affinity, while para-substitution often leads to a reduction. acs.orgnih.gov This structure-activity relationship (SAR) is crucial for designing highly specific probes. For example, N-3-bromobenzyl-5-methoxytryptamine displayed a high affinity for the 5-HT₂ₐ receptor with a Kᵢ value of 1.48 nM. acs.org The functional activity of these compounds, often measured by intracellular Ca²⁺ mobilization, indicates that while many are potent, they frequently act as partial agonists. nih.gov

These findings underscore the potential of N-benzylidene-tryptamine derivatives as foundational structures for developing sophisticated probes to map the agonist-binding sites of 5-HT₂ receptors. uwlax.edu

| Compound | 5-HT₂ₐ Kᵢ (nM) | 5-HT₂B Kᵢ (nM) | 5-HT₂C Kᵢ (nM) |

|---|---|---|---|

| N-(3-Bromobenzyl)-5-methoxytryptamine | 1.48 | 0.91 | 2.24 |

| N-(4-Bromobenzyl)-5-methoxytryptamine | 11.2 | 3.4 | 14.5 |

Data sourced from ACS Chemical Neuroscience. acs.org

Beyond direct receptor binding studies, tryptamine-derived Schiff bases are explored for their broader impact on neurotransmitter systems. The biological activities of these compounds, including their potential as enzyme inhibitors, highlight their capacity to modulate complex biological pathways. nih.govresearchgate.net For instance, a series of tryptamine Schiff bases were synthesized and evaluated as inhibitors of nucleoside triphosphate diphosphohydrolases (NTPDases), enzymes involved in purinergic signaling. Several of these compounds exhibited potent, competitive inhibition of NTPDase-1, -3, and -8 isoforms, with Kᵢ values in the nanomolar to low micromolar range. nih.gov Such inhibitory activity demonstrates that the N-benzylidene-tryptamine scaffold can be adapted to target specific enzymes within neurotransmitter systems, offering pathways to new therapeutic agents for conditions like thrombosis and cancer. researchgate.net

Ligand Design in Coordination Chemistry

Schiff bases are renowned for their ability to form stable complexes with a wide range of metal ions, owing to the lone pair of electrons on the imine nitrogen atom. mocedes.orgresearchgate.net this compound and its derivatives are no exception, serving as versatile ligands in the field of coordination chemistry. nih.gov

The synthesis of metal complexes involving tryptamine-derived Schiff bases is typically straightforward, often achieved by refluxing the pre-formed ligand with a suitable metal salt in an alcoholic solvent. eares.org This method has been used to prepare complexes with various transition metals, including Ni(II), Co(II), and Cu(II). researchgate.netresearchgate.net

The characterization of these complexes relies on a suite of analytical techniques. Elemental analysis helps in determining the stoichiometry of the metal-ligand complex, which is often found to be in a 1:2 ratio (metal:ligand). mocedes.org Spectroscopic methods are vital for elucidating the coordination mode. In the infrared (IR) spectrum, a key diagnostic feature is the stretching vibration of the azomethine (C=N) group. Upon coordination to a metal ion, this band typically shifts to a lower frequency, confirming the involvement of the imine nitrogen in the metal-ligand bond. mocedes.orgresearchgate.net

The coordination of this compound to a metal center can result in complexes with distinct geometrical and electronic properties. Depending on the metal ion and reaction conditions, geometries such as octahedral or square planar can be achieved. mocedes.orgresearchgate.net For instance, Ni(II) complexes of related Schiff bases have been proposed to adopt an octahedral geometry. mocedes.org